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Introduction
4-Chloroisoquinoline is a pivotal heterocyclic aromatic compound, distinguished by an

isoquinoline framework with a chlorine substituent at the fourth position. This seemingly simple

molecule is a cornerstone in the fields of medicinal chemistry, drug development, and materials

science. Its significance stems from the strategic placement of the chlorine atom, which serves

as a versatile chemical handle. The electron-withdrawing nature of the ring nitrogen activates

the C4 position, rendering the chlorine an excellent leaving group for both nucleophilic aromatic

substitution and a reactive site for palladium-catalyzed cross-coupling reactions. This dual

reactivity allows for the facile introduction of a diverse array of substituents, making 4-
chloroisoquinoline an invaluable scaffold for constructing complex molecular architectures

and exploring structure-activity relationships (SAR) in drug discovery programs. This guide

provides an in-depth exploration of its synthesis, core reactivity, and applications for

researchers and scientists.

Physicochemical and Structural Data
A clear understanding of a compound's fundamental properties is essential for its effective use

in research and development. The key physicochemical data for 4-Chloroisoquinoline are

summarized below.
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Property Value Reference(s)

CAS Number 1532-91-8 [1][2]

Molecular Formula C₉H₆ClN [1]

Molecular Weight 163.60 g/mol [1][2]

Appearance
Colorless to pale yellow

crystalline solid
[1][3]

Melting Point 27.5-29.5 °C

Boiling Point 130-132 °C (at 9 Torr)

Density 1.225 g/cm³ (at 21 °C)

Solubility

Soluble in organic solvents

such as ethanol, benzene, and

dimethylformamide.

[3]
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Synthesis of 4-Chloroisoquinoline
The most prevalent and industrially scalable synthesis of 4-chloroisoquinoline involves the

chlorination of its corresponding keto-analogue, 4-isoquinolinone (also known as isoquinol-4-

one). This transformation is typically achieved using a potent chlorinating agent such as

phosphorus oxychloride (POCl₃), which effectively converts the hydroxyl group of the enol

tautomer into a chloro group.

The causality behind this choice of reagent is twofold: POCl₃ is highly effective for the

deoxygenative chlorination of heteroaromatic ketones and amides, and the reaction byproducts

are volatile, simplifying purification. The mechanism proceeds via the formation of a phosphate

ester intermediate, which is subsequently displaced by a chloride ion.
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Synthesis Workflow
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Caption: General workflow for the synthesis of 4-Chloroisoquinoline.

Representative Experimental Protocol: Chlorination of 4-
Isoquinolinone
This protocol is based on well-established procedures for the chlorination of analogous

heterocyclic ketones.[4][5]

Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser

and a magnetic stirrer, add 4-isoquinolinone (1 equivalent).

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add

phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. The reaction is typically

performed with POCl₃ serving as both the reagent and the solvent.

Reaction: Heat the reaction mixture to reflux (approximately 107 °C) and maintain this

temperature for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography

(TLC).

Work-up: After cooling the mixture to room temperature, slowly pour it onto crushed ice with

vigorous stirring. This step quenches the excess POCl₃.

Neutralization: Carefully neutralize the acidic aqueous solution with a base, such as 5N

sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the

pH is basic (~8-9). This will precipitate the crude product.

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl

acetate) three times.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium

sulfate (MgSO₄), and concentrate under reduced pressure. The resulting crude product can

be purified by flash column chromatography on silica gel to yield pure 4-chloroisoquinoline.

Chemical Reactivity and Synthetic Utility
The synthetic power of 4-chloroisoquinoline lies in the reactivity of its C-Cl bond, which is

amenable to a wide range of transformations, most notably palladium-catalyzed cross-coupling

reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of modern organic synthesis for creating carbon-carbon

and carbon-heteroatom bonds. 4-Chloroisoquinoline is an excellent substrate for these

transformations.

1. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an

organoboron species (like a boronic acid) with an organic halide.[6] For 4-chloroisoquinoline,

this reaction enables the introduction of various aryl, heteroaryl, or alkyl groups at the C4

position, which is critical for developing analogues in medicinal chemistry.[7][8][9]

The choice of a palladium(0) catalyst, a suitable ligand, and a base is critical for success. The

base activates the boronic acid, facilitating the transmetalation step, which is often rate-limiting.

[6][10]
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Representative Experimental Protocol: Suzuki-Miyaura Coupling

Setup: To an oven-dried flask, add 4-chloroisoquinoline (1 equiv.), the desired arylboronic

acid (1.2-1.5 equiv.), a base such as potassium carbonate (K₂CO₃) or potassium phosphate

(K₃PO₄) (2-3 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

Solvent & Degassing: Add a solvent system, typically a mixture of an organic solvent like 1,4-

dioxane or toluene and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon or

nitrogen through it for 15-20 minutes.

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

Work-up & Purification: After cooling, dilute the mixture with water and extract with an

organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and

concentrate. Purify the residue via column chromatography.

2. Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N

bonds between an aryl halide and an amine.[11][12] This reaction has revolutionized the

synthesis of aryl amines, which are prevalent in pharmaceuticals.[13] Using 4-
chloroisoquinoline, a wide variety of primary and secondary amines can be coupled to

generate a library of 4-aminoisoquinoline derivatives. The key to this reaction is the use of

bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) that facilitate both the

oxidative addition and the final reductive elimination steps.[13][14]
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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
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Representative Experimental Protocol: Buchwald-Hartwig Amination

Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst

(e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a

strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2 equiv.).

Reagents: Add 4-chloroisoquinoline (1 equiv.) and the desired amine (1.1-1.3 equiv.).

Solvent: Add an anhydrous aprotic solvent such as toluene or dioxane.

Reaction: Seal the vial and heat to 90-110 °C for 6-24 hours until the starting material is

consumed (monitored by TLC or LC-MS).

Work-up & Purification: Cool the reaction, filter through a pad of celite to remove palladium

residues, and concentrate the filtrate. Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the isoquinoline ring system facilitates direct nucleophilic

aromatic substitution (SNAr) at the C4 position.[1] This pathway allows for the introduction of

various heteroatom nucleophiles, such as amines, alkoxides, and thiolates, without the need

for a metal catalyst, often under thermal conditions.[15][16][17]

Representative Experimental Protocol: Amination via SNAr

Setup: In a sealed tube or pressure vessel, combine 4-chloroisoquinoline (1 equiv.) and

the desired amine (2-5 equiv.). Using excess amine can also serve as the base.

Solvent (Optional): A high-boiling polar aprotic solvent like DMSO or NMP can be used, but

in many cases, the neat amine is sufficient.

Reaction: Heat the mixture to 120-150 °C for 6-18 hours.

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic

solvent. Wash the organic layers to remove excess amine and purify by column

chromatography or crystallization.
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Applications in Drug Discovery and Development
4-Chloroisoquinoline is a privileged scaffold in medicinal chemistry. The ability to easily

modify the C4 position allows for rapid generation of compound libraries to probe the binding

pockets of biological targets. It is commonly employed in the synthesis of:

Kinase Inhibitors: The isoquinoline core is a well-known hinge-binding motif for many protein

kinases. Derivatives synthesized from 4-chloroisoquinoline are explored as inhibitors for

targets in oncology and inflammatory diseases.[18]

Receptor Antagonists: By modifying the C4 position, chemists can tune the selectivity and

potency of compounds targeting various G-protein coupled receptors (GPCRs) and other cell

surface receptors.[18]

Antimicrobial Agents: The isoquinoline scaffold is present in many natural alkaloids with

antimicrobial properties. Synthetic derivatives are developed as potential new antibiotics or

antiviral agents.[18]

Safety and Handling
4-Chloroisoquinoline is a chemical reagent that must be handled with appropriate safety

precautions.

Hazards: It is harmful if swallowed or inhaled and causes skin and serious eye irritation. It

may also cause respiratory irritation and damage to organs through prolonged or repeated

exposure.

Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant

gloves. Avoid direct contact and inhalation. Store in a tightly sealed container in a cool, dry

place away from direct sunlight.[3]

Conclusion
4-Chloroisoquinoline is a highly versatile and valuable building block for chemical synthesis.

Its well-defined reactivity, particularly in modern palladium-catalyzed cross-coupling reactions,

provides a reliable and efficient platform for the synthesis of diverse and complex molecules.
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For researchers in drug discovery, materials science, and organic synthesis, a thorough

understanding of the properties and reaction protocols associated with 4-chloroisoquinoline is

essential for leveraging its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CAS 1532-91-8: 4-Chloroisoquinoline | CymitQuimica [cymitquimica.com]

2. 4-Chloroisoquinoline | C9H6ClN | CID 640974 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. chembk.com [chembk.com]

4. Organic Syntheses Procedure [orgsyn.org]

5. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]

6. Suzuki Coupling [organic-chemistry.org]

7. benchchem.com [benchchem.com]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

10. benchchem.com [benchchem.com]

11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

12. chem.libretexts.org [chem.libretexts.org]

13. youtube.com [youtube.com]

14. organic-synthesis.com [organic-synthesis.com]

15. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

16. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of
4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

17. researchgate.net [researchgate.net]

18. 4-Chloroisoquinoline [myskinrecipes.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b075444?utm_src=pdf-body
https://www.benchchem.com/product/b075444?utm_src=pdf-custom-synthesis
https://cymitquimica.com/cas/1532-91-8/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloroisoquinoline
https://www.chembk.com/en/chem/4-Chloroisoquinoline
https://orgsyn.org/demo.aspx?prep=CV3P0272
https://www.chemicalbook.com/synthesis/1-chloro-4-methylisoquinoline.htm
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Suzuki_Miyaura_Cross_Coupling_Reactions_with_4_Chloroquinoline_6_carbaldehyde.pdf
https://www.researchgate.net/publication/320702903_Suzuki_Miyaura_Cross-Coupling_Reactions_of_4-Chloro_Quinoline_Derivatives_and_Studying_of_Biological_Activity_for_some_of_Them
https://www.researchgate.net/publication/235887146_4-Aryl-8-hydroxyquinolines_from_4-Chloro-8-tosyloxyquinoline_Using_a_Suzuki-Miyaura_Cross-Coupling_Approach
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Suzuki_Coupling_of_4_Chloroquinoline_6_carbaldehyde.pdf
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Buchwald-Hartwig_Amination
https://www.youtube.com/watch?v=E0lN6_iEQvI
https://organic-synthesis.com/buchwald-hartwig-coupling/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7125724/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7125724/
https://www.mdpi.com/1420-3049/5/12/1224
https://www.mdpi.com/1420-3049/5/12/1224
https://www.researchgate.net/figure/General-reaction-mechanism-for-the-SNAr-of-4-chloroquinazoline-and-the-amines-studied_fig3_328461104
https://www.myskinrecipes.com/shop/en/isoquinoline-derivatives/160508-4-chloroisoquinoline.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [4-Chloroisoquinoline CAS number and molecular
weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075444#4-chloroisoquinoline-cas-number-and-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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